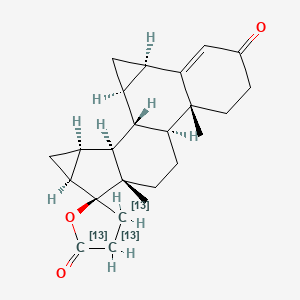
Drospirenone-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Drospirenone-13C3 is a synthetic progestogen, specifically an isotopically labeled version of drospirenone. It is used primarily as an internal standard for the quantification of drospirenone in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Drospirenone itself is a spironolactone analogue with antimineralocorticoid and antiandrogenic activity, commonly used in oral contraceptives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of drospirenone-13C3 involves the incorporation of carbon-13 isotopes into the drospirenone molecule. The process typically starts with the synthesis of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of labeled precursors and reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and facilities to ensure the purity and consistency of the final product. The production methods are designed to meet stringent quality control standards to ensure the isotopic labeling is accurate and the compound is free from contaminants .
Análisis De Reacciones Químicas
Types of Reactions
Drospirenone-13C3 undergoes various types of chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized forms.
Reduction: Reduction of the compound to its reduced forms.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydrogenated forms of the compound .
Aplicaciones Científicas De Investigación
Drospirenone-13C3 has a wide range of scientific research applications, including:
Mecanismo De Acción
Drospirenone-13C3 exerts its effects by mimicking the actions of natural progesterone. It binds to progesterone receptors in target tissues, leading to the suppression of ovulation and other hormonal effects. The compound also exhibits antimineralocorticoid and antiandrogenic activities, which contribute to its therapeutic effects in conditions like acne and premenstrual dysphoric disorder .
Comparación Con Compuestos Similares
Similar Compounds
Spironolactone: A structurally similar compound with similar antimineralocorticoid activity.
Ethinyl estradiol: Often combined with drospirenone in oral contraceptives for enhanced contraceptive efficacy.
Levonorgestrel: Another synthetic progestogen used in contraceptives with different pharmacological properties.
Uniqueness
Drospirenone-13C3 is unique due to its isotopic labeling, which allows for precise quantification in analytical applications. Additionally, its combination of antimineralocorticoid and antiandrogenic activities sets it apart from other progestogens, making it particularly useful in specific therapeutic contexts .
Propiedades
Fórmula molecular |
C24H30O3 |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
(1'R,2'R,4'R,5S,10'R,11'S,14'S,16'S,18'S,19'S)-10',14'-dimethylspiro[(2,3,4-13C3)oxolane-5,15'-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene]-2,7'-dione |
InChI |
InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1/i5+1,8+1,19+1 |
Clave InChI |
METQSPRSQINEEU-FYXUFONYSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57[13CH2][13CH2][13C](=O)O7)C |
SMILES canónico |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




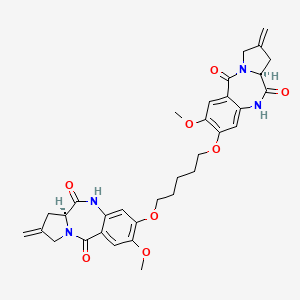
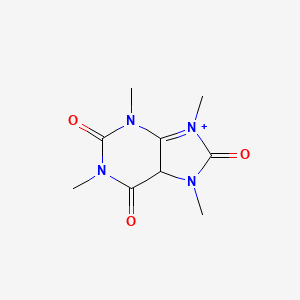

![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)
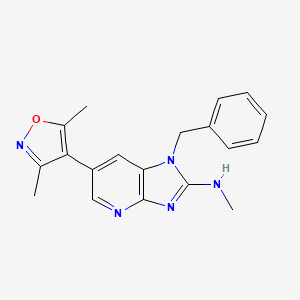

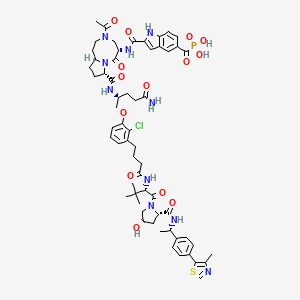

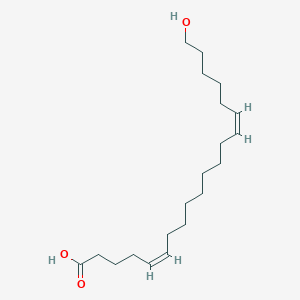

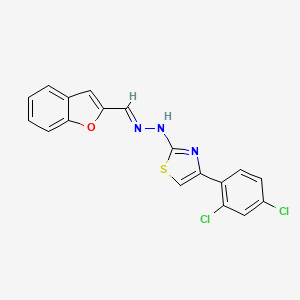
![(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;dihydrochloride](/img/structure/B12368105.png)
